
Elsulfavirine
Übersicht
Beschreibung
Vorbereitungsmethoden
Elsulfavirin wird durch einen mehrstufigen Prozess synthetisiert, der mehrere wichtige Zwischenprodukte beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Reaktion von 4-Brom-3-(3-chlor-5-cyanophenoxy)-2-fluorphenylessigsäure mit geeigneten Reagenzien beinhaltet, um das gewünschte Zwischenprodukt zu bilden.
Sulfonierung: Das Zwischenprodukt wird dann mit Sulfonylchlorid sulfoniert, um die Sulfonylgruppe einzuführen.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des sulfonierten Zwischenprodukts mit 3-Chlorphenylamin, um Elsulfavirin zu bilden.
Industrielle Produktionsverfahren für Elsulfavirin beinhalten die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erreichen. Dazu gehören die Verwendung fortschrittlicher Reinigungstechniken und strenger Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die behördlichen Standards erfüllt .
Analyse Chemischer Reaktionen
Elsulfavirin durchläuft verschiedene chemische Reaktionen, darunter:
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Elsulfavirine, also known as Elpida, is an antiretroviral drug primarily used in the treatment and prevention of HIV-1 infections . Developed by Viriom, Inc., this compound functions as a prodrug of VM-1500A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
Clinical Applications in HIV Treatment
First-line Therapy: this compound has been recognized as a preferred first-line therapy for HIV-1 infection in Russia . Clinical trials have demonstrated its safety, tolerability, and effectiveness in patients with mild to moderate liver dysfunction and in those co-infected with tuberculosis or hepatitis C, who are receiving rifampicin or sofosbuvir, respectively .
Efficacy and Safety: A post-approval analysis involving 1296 patients confirmed the efficacy and safety observed in earlier clinical trials. In treatment-naïve HIV-positive patients who completed 48 weeks of this compound therapy, over 90% achieved undetectable viral loads, irrespective of their baseline viral level. The drug was well-tolerated, with no new safety concerns identified .
Long-acting Formulations: Viriom is developing long-acting injectable nanoformulations of VM-1500A (VM-1500A-LAI) for monthly or less frequent intramuscular and subcutaneous administration . A Phase 2a study is underway in Russia to determine the therapeutic dose, safety, and efficacy of multiple VM-1500A-LAI injections in virally suppressed HIV-positive patients, compared to the once-daily oral regimen of Elpida .
Pre-exposure Prophylaxis (PrEP): this compound is also being explored for pre-exposure prophylaxis (PrEP) against HIV-1 infection. Its favorable safety profile and unique pharmacokinetic properties support the development of various formulations, including once-weekly oral tablets .
Drug Resistance: Studies evaluating HIV-1 drug resistance to this compound among Russian treatment-naïve patients indicate a low prevalence of mutations associated with decreased susceptibility . The use of this compound in clinical practice has shown good virological and immunological efficacy, with no treatment ineffectiveness or development of drug resistance observed after 24 weeks of therapy .
Potential Applications Beyond HIV
COVID-19 Treatment: Viriom initiated a Phase 2 clinical study to assess the efficacy of this compound in adults with moderate COVID-19 manifestations . The study involves approximately 240 patients across multiple centers, primarily in Russia and EAEU countries . The trial evaluates the safety and efficacy of 5-day and 10-day dosing regimens of this compound, administered as oral tablets, in combination with azithromycin and standard care .
This compound Clinical Trials
Regulatory Status
- This compound (Elpida®) is approved in Russia and the Eurasian Economic Union as a 20mg once-daily oral capsule for treating HIV-1 infection .
- Market authorization submissions are under review in Thailand, China, Colombia, Indonesia, and South Africa .
- The U.S. Food and Drug Administration (FDA) has accepted Viriom’s investigational new drug (IND) filing for this compound for once-weekly treatment of HIV infection .
Wirkmechanismus
Elsulfavirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1, preventing the virus from replicating . As a prodrug, it is metabolized into the active compound desthis compound, which binds to the reverse transcriptase enzyme and blocks its activity . This inhibition disrupts the viral replication cycle, reducing the viral load in patients .
Vergleich Mit ähnlichen Verbindungen
Elsulfavirin ist unter den nicht-nukleosidischen Reverse-Transkriptase-Inhibitoren aufgrund seiner langen Halbwertszeit und seines günstigen pharmakokinetischen Profils einzigartig . Zu den ähnlichen Verbindungen gehören:
Die Einzigartigkeit von Elsulfavirin liegt in seinen langwirksamen Formulierungen und dem potenziellen Einsatz bei der Behandlung anderer Virusinfektionen .
Biologische Aktivität
Elsulfavirine, also known as Elpida®, is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infections. It is the prodrug of VM-1500A, which has demonstrated significant antiviral activity against HIV. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical trials, safety profile, and potential for use in pre-exposure prophylaxis (PrEP).
This compound functions by selectively inhibiting reverse transcriptase, an enzyme crucial for HIV replication. By binding to the enzyme's active site, it prevents the conversion of viral RNA into DNA, thereby halting viral replication and spread within the host.
Pharmacokinetics
The pharmacokinetic profile of this compound shows a long half-life of approximately 8 days , which supports less frequent dosing regimens. This characteristic is particularly advantageous for patient adherence to treatment protocols .
Efficacy in Clinical Trials
Clinical studies have established the efficacy of this compound in comparison to traditional NNRTIs such as efavirenz. Notably, a 48-week study involving 120 treatment-naïve patients indicated that 81% of participants on this compound achieved HIV-1 RNA levels below 50 copies/mL , compared to 73.7% in the efavirenz group. Importantly, there were no cases of virologic failure reported in either arm .
Summary of Clinical Trial Findings
Study Type | Participants | This compound Efficacy | Efavirenz Efficacy | Adverse Events (%) |
---|---|---|---|---|
Phase IIb | 120 | 81% <50 copies/mL | 73.7% <50 copies/mL | 36.7% |
Phase II | 60 | 100% virologic success | 100% virologic success | 77.6% |
The trials also demonstrated that this compound was better tolerated than efavirenz, with significantly fewer drug-related adverse events leading to discontinuation .
Safety Profile
This compound has shown a favorable safety profile in clinical studies. Adverse events were reported in 36.7% of participants receiving this compound compared to 77.6% for those on efavirenz, indicating a substantially lower incidence of side effects . The most common adverse effects included mild gastrointestinal symptoms and central nervous system disturbances.
Case Study: Treatment-naïve Patients
In an open-label study involving treatment-naïve patients, this compound was administered alongside tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC). The results indicated that patients experienced significant reductions in viral load and improvements in CD4 counts over a period of 96 weeks , reinforcing the drug's efficacy and tolerability .
Case Study: Drug Resistance
Research has also focused on drug resistance associated with this compound. A study highlighted that treatment-emergent resistance mutations were not observed among participants who maintained adherence to the regimen over the trial duration. This suggests that this compound may have a lower propensity for inducing resistance compared to older NNRTIs .
Long-Acting Formulations
Viriom is exploring long-acting injectable formulations of VM-1500A (the active compound) for both treatment and prevention strategies against HIV. These formulations aim to enhance patient adherence by reducing dosing frequency while maintaining effective viral suppression .
Pre-exposure Prophylaxis (PrEP)
This compound is also being investigated as a potential option for PrEP due to its favorable pharmacokinetic properties and safety profile. Ongoing studies are assessing its effectiveness in preventing HIV transmission among high-risk populations .
Eigenschaften
IUPAC Name |
N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDEARCBRNRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868046-19-9 | |
Record name | Elsulfavirine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elsulfavirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELSULFAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.